molecular formula C6H6ClNO B11805322 4-Chloro-5-methylpyridin-3-OL

4-Chloro-5-methylpyridin-3-OL

Cat. No.: B11805322
M. Wt: 143.57 g/mol
InChI Key: YGDRDQJGXKHHDG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine substituent at position 4, and a methyl group at position 5.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-5-methylpyridin-3-ol

InChI

InChI=1S/C6H6ClNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3

InChI Key

YGDRDQJGXKHHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-OL. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the use of 2-chloro-5-methyl-4-nitropyridine-1-oxide as an intermediate. This compound can be hydrogenated using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (KOH) in methanol to produce 4-amino-5-methyl-1H-pyridin-2-one .

Industrial Production Methods

Industrial production of 4-Chloro-5-methylpyridin-3-OL typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of chlorinating agents and catalysts is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-5-methylpyridin-3-one.

    Reduction: Formation of 5-methylpyridin-3-OL.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyridin-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs and Substituent Positioning

The following pyridine derivatives share functional group similarities but differ in substituent positions or additional moieties (Table 1):

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Positions Molecular Formula Key Features Reference
4-Chloro-5-methylpyridin-3-OL 3-OH, 4-Cl, 5-CH₃ C₆H₆ClNO Polar hydroxyl, electron-withdrawing Cl, hydrophobic CH₃ N/A (hypothetical)
2-Chloro-5-methylpyridin-3-ol 3-OH, 2-Cl, 5-CH₃ C₆H₆ClNO Cl at ortho position to OH; steric hindrance near hydroxyl
3-Amino-5-methoxypyridin-4-ol·2HCl 4-OH, 3-NH₂, 5-OCH₃ C₆H₉Cl₂N₂O₂ Amino and methoxy groups; zwitterionic potential
5-Chloro-2,3-dimethoxypyridin-4-ol 4-OH, 2-OCH₃, 3-OCH₃, 5-Cl C₈H₁₀ClNO₃ Multiple methoxy groups; enhanced solubility
Key Observations:
  • Electronic Effects : Chlorine’s electron-withdrawing nature decreases electron density on the pyridine ring, affecting electrophilic substitution patterns. Methoxy groups (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol ) donate electrons, altering reactivity and solubility.
  • Hydrogen Bonding: The hydroxyl group in 4-Chloro-5-methylpyridin-3-OL likely enhances solubility in polar solvents, similar to 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino and hydroxyl groups facilitate ionic interactions .

Physicochemical Properties

While quantitative data (e.g., melting points, logP) for 4-Chloro-5-methylpyridin-3-OL are unavailable in the evidence, trends can be inferred:

  • Solubility : The hydroxyl group increases polarity, but the hydrophobic methyl group at position 5 may reduce aqueous solubility compared to analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol, which has multiple methoxy groups .
  • Acidity : The hydroxyl proton’s acidity depends on substituent proximity. In 2-Chloro-5-methylpyridin-3-ol (), the ortho-Cl may stabilize the deprotonated form via inductive effects, whereas para-Cl in the target compound may have a weaker influence.

Research Tools and Methodological Notes

  • Crystallography : Programs like ORTEP-3 () and SHELXT () enable precise determination of substituent positioning and intermolecular interactions, critical for comparing analogs.
  • Limitations : Direct experimental data for 4-Chloro-5-methylpyridin-3-OL are sparse in the provided evidence; comparisons rely on structural extrapolation from cataloged compounds.

Biological Activity

4-Chloro-5-methylpyridin-3-OL, a pyridine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-Chloro-5-methylpyridin-3-OL possesses a unique structure characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the pyridine ring. Its molecular formula is C6H6ClN1OC_6H_6ClN_1O. The functional groups contribute significantly to its reactivity and biological properties, allowing for interactions with various biomolecules.

The biological activity of 4-Chloro-5-methylpyridin-3-OL is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the chlorine atom enhances lipophilicity, improving membrane permeability. This interaction can lead to enzyme inhibition or modulation of receptor activity, making it a valuable compound in drug design.

Antimicrobial Properties

Research indicates that 4-Chloro-5-methylpyridin-3-OL exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Anticancer Potential

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been investigated for its potential in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound is noted for its role as an enzyme inhibitor . It has been shown to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-Chloro-5-methylpyridin-3-OL against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus50

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM.

Treatment Concentration (µM)Cell Viability (%)
1085
3060
5035

Applications in Drug Development

Given its biological activities, 4-Chloro-5-methylpyridin-3-OL serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for potential applications in treating infections and cancer.

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